molecular formula C28H26O8 B605540 Apogossypolone CAS No. 886578-07-0

Apogossypolone

Cat. No.: B605540
CAS No.: 886578-07-0
M. Wt: 490.5 g/mol
InChI Key: PXSGRWNXASCGTJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apogossypolone (ApoG2) is a non-peptidic small-molecule inhibitor that primarily targets the Bcl-2 family proteins . These proteins, including Bcl-2, Bcl-XL, and Mcl-1, are anti-apoptotic and play a crucial role in the survival of cancer cells . ApoG2 also interacts with Dickkopf Wnt signaling pathway inhibitor 3 (DKK3), a protein that is often downregulated in tumor tissues .

Mode of Action

ApoG2 binds to Bcl-2 family proteins, preventing their association with pro-apoptotic proteins . This action releases the pro-apoptotic proteins, allowing them to participate in the apoptotic response . In addition, ApoG2 activates DKK3 in a dose-dependent manner, which has been shown to suppress cell viability and invasion while promoting apoptosis .

Biochemical Pathways

ApoG2 affects several biochemical pathways. It inhibits cell proliferation and induces apoptosis by activating caspases-9, -3, and -8, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and Apoptosis Inducing Factor (AIF) . ApoG2 also inhibits the epithelial-to-mesenchymal transition (EMT) process in cancer cells, a critical step in cancer metastasis .

Pharmacokinetics

The pharmacokinetics of ApoG2 have been studied, showing favorable in vitro ADME properties . It has better stability compared to racemic gossypol and is better tolerated by mice . .

Result of Action

ApoG2’s action results in significant molecular and cellular effects. It inhibits cell growth and induces apoptosis in various cancer cells . It also inhibits cell proliferation, invasion, and the EMT process in cancer cells . Furthermore, ApoG2 treatment has been shown to inhibit tumor growth in xenograft models .

Action Environment

The action of ApoG2 can be influenced by environmental factors. For instance, the medium composition can affect the growth and aflatoxin inhibitory activities of ApoG2 . Also, light can enhance its anticancer activity by stimulating the generation of singlet oxygen and reactive oxygen species . Therefore, the environment plays a crucial role in the efficacy and stability of ApoG2.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Apogossypolone is synthesized from gossypol by removing two aldehyde groups. The synthesis involves several steps, including the use of chiral column chromatography to obtain optically pure atropisomers . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conversion.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory procedures to ensure high yield and purity. This may include the use of advanced purification techniques and scalable reaction setups .

Chemical Reactions Analysis

Types of Reactions: Apogossypolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Apogossypolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high binding affinity to multiple Bcl-2 family proteins and its ability to induce both autophagy and apoptosis. This dual mechanism of action makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSGRWNXASCGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469551
Record name CHEMBL1272170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886578-07-0
Record name CHEMBL1272170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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